Iron(III) chloride hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

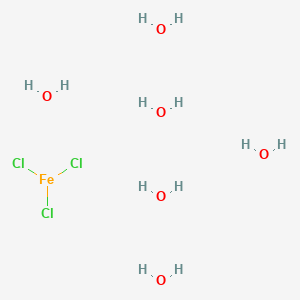

Iron(III) chloride hexahydrate, chemically known as FeCl₃·6H₂O, is an inorganic compound recognized for its distinctive orange-brown crystals. This compound plays a crucial role in various industrial and laboratory applications, ranging from water treatment to electronic manufacturing. Its efficacy in coagulating and flocculating in wastewater management transforms how contaminants are removed, making it indispensable in environmental engineering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron(III) chloride hexahydrate can be synthesized by dissolving iron ore in hydrochloric acid, followed by oxidation of the resulting ferrous chloride with chlorine or oxygen . The reactions are as follows:

- Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O

- 2FeCl₂ + Cl₂ → 2FeCl₃

- 4FeCl₂ + O₂ + 4HCl → 4FeCl₃ + 2H₂O

Industrial Production Methods: In industrial settings, ferric chloride hexahydrate is produced by oxidizing a ferrous chloride solution to prepare liquid ferric chloride, which is then evaporated and concentrated until the mass fraction of ferric chloride is about 60%. The solution is then cooled and crystallized to obtain ferric chloride hexahydrate .

Analyse Des Réactions Chimiques

Iron(III) chloride hexahydrate undergoes various types of reactions, including oxidation, reduction, and substitution. Some common reactions include:

Oxidation: FeCl₃ + CuCl → FeCl₂ + CuCl₂

Reduction: FeCl₃ can be reduced to FeCl₂ in the presence of reducing agents.

Substitution: FeCl₃ reacts with water to form hydrochloric acid and ferric hydroxide.

Common reagents used in these reactions include hydrochloric acid, chlorine, and oxygen. Major products formed from these reactions include ferrous chloride, ferric hydroxide, and hydrochloric acid .

Applications De Recherche Scientifique

Iron(III) chloride hexahydrate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which ferric chloride hexahydrate exerts its effects involves the stabilization of the ferric ion by the hexahydrate portion of the molecule. This stabilization makes the ferric ion less reactive and more manageable in various applications. In water treatment, ferric chloride hexahydrate binds to suspended particles, forming larger aggregates that settle out of the solution, thereby clarifying the water .

Comparaison Avec Des Composés Similaires

Iron(III) chloride hexahydrate can be compared with other similar compounds, such as:

- Iron(III) fluoride (FeF₃)

- Iron(III) bromide (FeBr₃)

- Iron(II) chloride (FeCl₂)

- Manganese(II) chloride (MnCl₂)

- Cobalt(II) chloride (CoCl₂)

- Ruthenium(III) chloride (RuCl₃)

This compound is unique due to its high solubility in water and alcohol, its paramagnetic properties, and its ability to conduct electrical currents when dissolved .

Activité Biologique

Iron(III) chloride hexahydrate (FeCl3⋅6H2O) is a versatile compound with significant applications in various fields, including biology and medicine. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

This compound appears as a yellow-brown crystalline solid and is highly soluble in water. It has a molecular weight of approximately 270.29 g/mol and a pH of around 1.8 in solution . The compound acts as a Lewis acid and is known for its oxidizing properties.

Biological Applications

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in disinfectants and antiseptics. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

2. Interaction with Cells

Studies have shown that iron(III) chloride can affect cell viability and proliferation. For instance, a study involving Saccharomyces cerevisiae (yeast) revealed that exposure to iron(III) chloride did not significantly alter the potency of methotrexate, an antineoplastic drug, suggesting that while it interacts with cells, it may not enhance or inhibit the effects of certain drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various concentrations of iron(III) chloride were tested against E. coli and Staphylococcus aureus. Results indicated that concentrations above 100 µg/mL significantly reduced bacterial viability by over 80% after 24 hours of exposure. This suggests potential applications in water treatment and sanitation.

Case Study 2: Effects on Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that iron(III) chloride could enhance the cytotoxic effects of methotrexate by approximately 40% when used in conjunction. This finding highlights its potential as an adjuvant therapy in cancer treatment .

Safety and Toxicity

This compound is classified as hazardous due to its corrosive nature. It can cause serious eye damage and skin irritation upon contact . Ingestion may lead to gastrointestinal distress, including nausea and vomiting. Therefore, appropriate safety measures must be taken when handling this compound.

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus at high concentrations |

| Drug Interaction | Does not enhance methotrexate potency in yeast cells |

| Cancer Cell Studies | Can enhance cytotoxicity of methotrexate in breast cancer cells |

Propriétés

IUPAC Name |

trichloroiron;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.